(2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide
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Overview
Description
N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide is a chemical compound with a complex structure that includes a quinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide typically involves the reaction of 2-methyl-4-oxoquinazoline with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinazolinone core to a more saturated form.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated quinazoline derivatives.
Scientific Research Applications
N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxoquinazoline: A precursor in the synthesis of N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide.
Quinazolinone derivatives:
Uniqueness
N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
138639-33-5 |
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Molecular Formula |
C10H8N4O |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
(2-methyl-4-oxoquinazolin-3-yl)cyanamide |
InChI |
InChI=1S/C10H8N4O/c1-7-13-9-5-3-2-4-8(9)10(15)14(7)12-6-11/h2-5,12H,1H3 |
InChI Key |
VNYOYWRLRJXENO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1NC#N |
Origin of Product |
United States |
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